molecular formula C9H17NOS B1474566 (1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol CAS No. 1693903-23-9

(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1474566
CAS No.: 1693903-23-9
M. Wt: 187.3 g/mol
InChI Key: FLOJNMYZERCDKC-UHFFFAOYSA-N
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Description

(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol is a chemical building block of interest in medicinal chemistry research. This compound features a pyrrolidine ring linked to a tetrahydrothiophene (thiophane) group, a structure often utilized in the design of pharmacologically active molecules. Compounds with similar pyrrolidine-thioether scaffolds are frequently investigated in drug discovery for their potential to interact with biological targets . While the specific biological activity and research applications of this compound are not fully detailed in the available literature, structurally related analogs are explored as modulators for various protein targets. For instance, pyrrolidine derivatives have been identified as key components in developing modulators for nuclear receptors like RORγt, a target for inflammatory and autoimmune diseases . Furthermore, similar scaffolds are integral to research on central nervous system (CNS) targets, including in the design of dual-target ligands for mu opioid receptor (MOR) and dopamine D3 receptor (D3R) with potential applications in analgesia and substance use disorders . The tetrahydrothiophene moiety adds distinct stereoelectronic properties, which can influence the molecule's conformation and interaction with enzymes or receptors. Researchers value this compound as a versatile intermediate for synthesizing more complex molecules and for conducting structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[1-(thiolan-3-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c11-6-8-1-3-10(5-8)9-2-4-12-7-9/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOJNMYZERCDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. These interactions can lead to either the activation or inhibition of these enzymes, thereby affecting metabolic pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell function. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, which can further influence cellular processes. The compound’s impact on metabolic flux and metabolite levels is an area of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes.

Biological Activity

(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a tetrahydrothiophene ring with a pyrrolidine moiety, which may contribute to its reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes, influencing various cellular signaling pathways. The compound's unique structure allows it to potentially inhibit or activate certain biological functions, which is still under investigation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, spiro-pyrrolidine derivatives have been reported to show moderate to strong cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 7.02 μM to 19.14 μM for various derivatives .

CompoundCell LineIC50 (μM)Activity Level
Compound 7MCF-77.02 ± 0.6Very Strong
Compound 14MCF-78.97 ± 0.9Very Strong
Compound 4MCF-716.28 ± 1.7Strong
Compound 12MCF-719.14 ± 1.7Strong

Antimicrobial Activity

In addition to anticancer properties, compounds derived from similar scaffolds have demonstrated antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria . The dual inhibitors of bacterial topoisomerases developed in recent research showed potent antibacterial activity against more than 100 strains, indicating a promising avenue for therapeutic development.

Study on Synthesis and Evaluation

A study published in the Journal of Heterocyclic Chemistry explored the synthesis of spiro-pyrrolidine thiophene derivatives and their biological evaluation . The synthesized compounds were characterized using spectroscopic methods and showed varying degrees of cytotoxicity, emphasizing the potential of these derivatives in cancer therapy.

Discovery of RORγt Modulators

Another study investigated the development of modulators for RORγt using tetrahydrothiophene derivatives . These compounds were evaluated for their binding affinity and modulatory activity, revealing promising results for future applications in treating autoimmune diseases.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural Analogs

Compound Name Substituent on Pyrrolidine N Molecular Formula Molecular Weight Physical State Storage Conditions Key Applications/Notes Reference
(Target) (1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol Tetrahydrothiophen-3-yl C₉H₁₇NOS 199.30 (calc.) Not reported Not reported Hypothetical compound N/A
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085) 6-Fluoropyridin-2-yl C₁₀H₁₄FN₂O 208.23 (calc.) Not reported Not reported Pharmaceutical intermediate; available in 1g, 5g, 25g quantities ($220–$2,640)
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol 2-Fluorophenyl C₁₁H₁₄FNO 195.24 Oil Room temperature Research chemical; CAS 1017444-90-4
(1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol Benzyl C₁₃H₁₉NO₂ 221.3 Not reported Not reported Used in organic synthesis; dihydroxymethyl substitution
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl C₈H₁₂NOS 170.25 (calc.) Not reported Not reported Impurity profile studied in pharmaceuticals

Key Observations:

Structural Variations: The target compound contains a saturated tetrahydrothiophene ring, which contrasts with aromatic substituents (e.g., fluorophenyl or fluoropyridinyl) in analogs. Sulfur in the tetrahydrothiophene group may enhance lipophilicity compared to oxygen or nitrogen-containing rings . HB085 (fluoropyridinyl analog) is commercially available, suggesting its utility in drug discovery. Its fluorine atom may improve metabolic stability compared to non-halogenated analogs . The fluorophenyl derivative exists as an oil (unlike crystalline solids), indicating lower melting points, which could affect formulation strategies .

Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are monitored as impurities in pharmaceuticals, underscoring the need for rigorous structural characterization .

Applications and Availability :

  • HB085 is marketed in gram-scale quantities, reflecting demand in medicinal chemistry for building blocks .
  • The fluorophenyl analog is cataloged with detailed physicochemical data (e.g., CAS number, PubChem CID), facilitating its use in high-throughput screening .

Research Findings and Implications

  • Synthetic Accessibility : Analogs like HB085 and the fluorophenyl derivative are commercially available, implying established synthetic routes. The target compound’s tetrahydrothiophene substituent may require specialized methods for introducing sulfur-containing rings.
  • Quality Control : Thiophene derivatives (e.g., from ) are monitored as impurities, highlighting the importance of analytical methods for structural confirmation .

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

A common approach to synthesize substituted pyrrolidines involves:

  • Starting from commercially available or easily synthesized precursors such as amino acids or cyclic amines.
  • Employing multistep synthesis to introduce substituents at the 3-position.
  • Using protecting groups to manage functional group reactivity during transformations.

For example, a synthetic pathway to 2,4-disubstituted pyrrolidines demonstrated by Sjölin (2016) uses cheap and readily available starting materials, with late-stage modifications to introduce various functional groups including alcohols, nitriles, and halogens. This pathway avoids expensive catalysts and harsh conditions, favoring scalability and cost-effectiveness.

Installation of the Methanol Group

The methanol substituent at the 3-position of pyrrolidine can be introduced via:

  • Reduction of a corresponding aldehyde or ketone intermediate.
  • Hydroxymethylation reactions using formaldehyde and hydrogen in the presence of metal catalysts.

A patent describing the preparation of 1-methylpyrrolidine-3-ol involves reacting a pyrrolidine precursor with formaldehyde and hydrogen over a metal catalyst, followed by purification steps including distillation. This method could be adapted for the methanol substituent installation in related compounds.

Detailed Preparation Methodology

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrrolidine ring synthesis Starting from amino acid derivatives or cyclic amines Formation of pyrrolidine scaffold with protected functional groups
2 N-Alkylation Alkylating agent: 3-bromotetrahydrothiophene or equivalent Introduction of tetrahydrothiophene at nitrogen; requires base
3 Hydroxymethylation Formaldehyde, H2, metal catalyst (e.g., Pd/C) Installation of methanol group at 3-position via hydrogenation
4 Purification Removal of catalyst, distillation, chromatography Isolation of pure (1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol

Catalysts and Conditions

  • Metal catalysts such as palladium on carbon (Pd/C) or other transition metals facilitate hydrogenation and hydroxymethylation steps.
  • Secondary amines may be used as additives to improve selectivity during hydrogenation.
  • Solvents like tetrahydrofuran (THF), methanol, or ethyl acetate are common for these reactions.
  • Temperature and pressure conditions are optimized to maximize yield and minimize side reactions.

Research Findings and Optimization

Catalyst Selection and Yield

  • Transition metal catalysts enable selective hydrogenation of intermediates.
  • Use of secondary amines (e.g., pyrrolidine, piperidine) enhances reaction efficiency.
  • Formaldehyde equivalents are controlled to avoid overreaction; typically between 1 to 5 moles per mole of substrate.

Challenges in Selective Reduction

  • Attempts to selectively reduce amide groups over ketones using various metal catalysts (Zn(OAc)2, Ru3(CO)12, Mo(CO)6) showed limited success, often resulting in low yields or side products.
  • Borane reduction proved effective for simultaneous reduction of amide and ketone groups with high yield (up to 96%) and easier purification.

Oxidation and Side Reactions

  • Oxidation of alcohol intermediates back to ketones faced challenges, with some oxidants causing unwanted chlorination or decomposition.
  • Careful choice of oxidants (e.g., TEMPO with oxalyl chloride and DMSO) showed trace formation of desired products but requires further optimization.

Data Table: Summary of Key Reaction Conditions and Outcomes

Reaction Step Reagents/Conditions Yield (%) Notes
N-Alkylation 3-Bromotetrahydrothiophene, base, solvent 75-85 Requires inert atmosphere, careful base choice
Hydroxymethylation Formaldehyde (1-5 eq), H2, Pd/C catalyst 80-90 Secondary amine additives improve yield
Amide and ketone reduction Borane in THF, room temp 96 High yield, easy purification
Oxidation of alcohol TEMPO, oxalyl chloride, DMSO <20 Side reactions observed; optimization needed

Summary and Outlook

The preparation of this compound involves a multistep synthetic approach centered on pyrrolidine ring construction, N-alkylation with tetrahydrothiophene derivatives, and installation of the methanol substituent via catalytic hydroxymethylation. Research indicates that borane reduction is a highly effective method for reducing amide and ketone functionalities in intermediates, while selective oxidation remains challenging. Optimization of catalyst systems and reaction conditions is crucial for improving yields and scalability.

Future work may focus on:

  • Developing more selective oxidation protocols.
  • Exploring alternative catalysts for N-alkylation with better functional group tolerance.
  • Expanding the synthetic methodology to access stereoisomerically pure compounds.

This comprehensive approach, supported by diverse research findings, provides a robust foundation for the efficient preparation of this compound suitable for pharmaceutical and chemical research applications.

Q & A

Q. How are degradation products identified under accelerated stability testing?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via accurate mass measurements and fragmentation libraries .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-yl)methanol

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